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Compound of Interest

Compound Name: Isobutylsulfamoyl Chloride

Cat. No.: B1321835 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

isobutylsulfamoyl chloride, a key intermediate in organic synthesis. Due to the limited

availability of public experimental spectra for this specific compound, this guide utilizes

predicted spectroscopic data to facilitate its identification and characterization. The

methodologies provided are based on established protocols for analogous compounds.

Chemical Structure and Properties
IUPAC Name: N-isobutylsulfamoyl chloride

Molecular Formula: C₄H₁₀ClNO₂S

Molecular Weight: 171.65 g/mol

CAS Number: 26118-68-3

Canonical SMILES: C(C(C)C)NS(=O)(=O)Cl
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The following tables summarize the predicted spectroscopic data for isobutylsulfamoyl
chloride. These predictions are generated based on computational models and provide

valuable information for the structural elucidation of the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~3.10 Triplet 2H -CH₂-

~2.05 Multiplet 1H -CH-

~1.00 Doublet 6H -CH(CH₃)₂

~5.5 (broad) Singlet 1H N-H

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Chemical Shift (ppm) Assignment

~55 -CH₂-

~28 -CH-

~20 -CH(CH₃)₂

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity

~3300 N-H stretch Medium

2960-2870 C-H stretch (aliphatic) Strong

~1370 SO₂ asymmetric stretch Strong

~1170 SO₂ symmetric stretch Strong

~600 S-Cl stretch Medium
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Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

m/z Relative Intensity (%) Assignment

171/173 Moderate [M]⁺ (isotopic pattern for Cl)

136 Moderate [M - Cl]⁺

72 Strong [C₄H₁₀N]⁺

57 Strong [C₄H₉]⁺

43 High [C₃H₇]⁺

Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data

presented above. These protocols are based on standard laboratory practices for the

characterization of sulfamoyl chlorides.

3.1 Synthesis of Isobutylsulfamoyl Chloride

A common route for the synthesis of N-alkylsulfamoyl chlorides involves the reaction of the

corresponding amine with sulfuryl chloride in an inert solvent.

Materials: Isobutylamine, sulfuryl chloride, anhydrous diethyl ether, triethylamine.

Procedure:

A solution of isobutylamine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous

diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a

dropping funnel, and cooled to 0 °C in an ice bath.

A solution of sulfuryl chloride (1 equivalent) in anhydrous diethyl ether is added dropwise

to the cooled amine solution with vigorous stirring over a period of 30 minutes.

After the addition is complete, the reaction mixture is allowed to warm to room

temperature and stirred for an additional 2 hours.
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The resulting suspension is filtered to remove triethylamine hydrochloride.

The filtrate is concentrated under reduced pressure to yield crude isobutylsulfamoyl
chloride, which can be further purified by vacuum distillation.

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.

Materials: NMR spectrometer (e.g., 400 MHz), 5 mm NMR tubes, deuterated chloroform

(CDCl₃), isobutylsulfamoyl chloride sample, tetramethylsilane (TMS) as an internal

standard.

Procedure:

Approximately 10-20 mg of the isobutylsulfamoyl chloride sample is dissolved in ~0.7

mL of CDCl₃ containing TMS in a clean, dry NMR tube.

The NMR tube is placed in the spectrometer.

The magnetic field is shimmed to achieve homogeneity.

¹H and ¹³C NMR spectra are acquired according to the instrument's standard parameters.

Data is processed by applying a Fourier transform to the free induction decay (FID).

3.3 Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials: Fourier-transform infrared (FTIR) spectrometer, salt plates (e.g., NaCl or KBr),

isobutylsulfamoyl chloride sample.

Procedure (Neat Liquid):

A drop of the liquid isobutylsulfamoyl chloride sample is placed between two salt plates

to form a thin film.

The salt plates are mounted in the sample holder of the FTIR spectrometer.
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The IR spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of

the clean salt plates is also recorded and subtracted from the sample spectrum.

3.4 Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials: Mass spectrometer with an electron ionization (EI) source, volatile solvent (e.g.,

dichloromethane), sample vial.

Procedure (Direct Infusion with EI):

A dilute solution of the isobutylsulfamoyl chloride sample is prepared in a suitable

volatile solvent.

The solution is introduced into the ion source of the mass spectrometer via a direct

infusion pump.

The sample is ionized using a standard electron energy (typically 70 eV).

The mass spectrum is recorded over a suitable m/z range (e.g., 50-300 amu).

Visualizations
Diagram 1: Synthesis Workflow for Isobutylsulfamoyl Chloride
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Caption: A flowchart illustrating the key steps in the synthesis of isobutylsulfamoyl chloride.

Diagram 2: Spectroscopic Analysis Workflow
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Caption: A diagram showing the workflow for the spectroscopic characterization of

isobutylsulfamoyl chloride.

To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data
of Isobutylsulfamoyl Chloride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1321835#spectroscopic-data-for-isobutylsulfamoyl-
chloride-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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